N-Acetyl-S-(carboxymethyl)-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

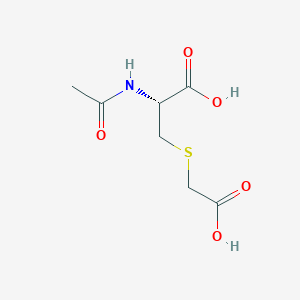

N-Acetyl-S-(carboxymethyl)-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO5S and its molecular weight is 221.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

NACMC exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in various biological systems.

- Mechanism of Action : NACMC acts as a scavenger of free radicals, particularly reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is vital in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases and chronic inflammatory conditions .

- Clinical Studies : Research indicates that NACMC can enhance the levels of glutathione, a critical antioxidant in the body, leading to improved cellular defense against oxidative damage. Studies have shown its effectiveness in protecting neuronal cells from oxidative injury, which is particularly relevant in the context of Parkinson's disease .

Mucolytic Agent

NACMC serves as a mucolytic agent, which helps in the management of respiratory conditions by thinning mucus and facilitating its clearance from the airways.

- Applications in Respiratory Disorders : NACMC has been used effectively in treating chronic obstructive pulmonary disease (COPD) and other respiratory illnesses. It helps improve mucus transport and reduces mucus hypersecretion, enhancing overall lung function .

- Mechanism : The compound alters the rheological properties of mucus, making it less viscous and easier to expel. This action is particularly beneficial for patients with chronic bronchitis or cystic fibrosis .

Therapeutic Uses in Disease Management

NACMC has been investigated for its potential therapeutic effects across various medical conditions:

- Neurodegenerative Diseases : Its antioxidant properties make NACMC a candidate for neuroprotection in diseases like Alzheimer's and Parkinson's. Preclinical studies suggest that it may help mitigate neuronal degeneration by reducing oxidative stress and inflammation .

- Diabetes Management : In diabetic models, NACMC has shown promise in reducing glycoxidative damage, thereby protecting against complications associated with diabetes. It has been compared favorably with other compounds like taurine in clinical trials .

- Cancer Therapy : There is emerging evidence supporting the use of NACMC as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of certain chemotherapeutic agents while reducing their side effects .

Summary of Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Acetyl-S-(carboxymethyl)-L-cysteine, and how are structural modifications validated?

- Methodological Answer : Synthesis typically involves reacting N-acetyl-L-cysteine (NAC) with carboxymethylating agents (e.g., chloroacetic acid derivatives) under controlled pH and temperature. Post-reaction purification employs column chromatography or recrystallization. Structural validation relies on 1H/13C NMR (e.g., confirming carboxymethyl group integration at δ ~3.5–4.0 ppm), mass spectrometry (molecular ion peaks matching theoretical mass), and IR spectroscopy (C=O and S–C bond signatures) .

Q. How does the carboxymethyl group influence the compound’s stability and reactivity in aqueous solutions?

- Methodological Answer : The carboxymethyl group introduces pH-dependent solubility and redox activity. Stability studies use HPLC-UV to monitor degradation products under varying pH (e.g., 2–10) and temperature (25–60°C). The carboxyl moiety enhances metal chelation, which can be quantified via ICP-MS after incubating the compound with transition metals (e.g., Cu²⁺, Fe³⁺) .

Q. What are the optimal conditions for crystallizing This compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar solvents (e.g., methanol/water mixtures) at 4°C yields high-quality crystals. Hydrogen bonding between the acetyl, carboxyl, and thioether groups stabilizes the lattice, as observed in related NAC derivatives .

Advanced Research Questions

Q. How can researchers resolve analytical discrepancies in quantifying urinary metabolites of This compound?

- Methodological Answer : Cross-validate LC-MS/MS methods using isotopically labeled internal standards (e.g., d³- or ¹³C-labeled analogs) to correct for matrix effects. For example, NHANES studies adjusted bias in urinary N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine measurements by recalibrating against certified reference materials .

Q. What experimental strategies differentiate regioisomers of This compound derivatives?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate regioisomers. Confirm configurations via NOESY NMR (nuclear Overhauser effects between the carboxymethyl and acetyl groups) and density functional theory (DFT) simulations .

Q. How do structural modifications (e.g., halogenation) alter the compound’s biological activity in oxidative stress models?

- Methodological Answer : Compare EC₅₀ values in in vitro assays (e.g., DPPH radical scavenging, glutathione reductase activation). For instance, halogenated analogs (e.g., N-Acetyl-S-(dichlorovinyl)-L-cysteine) show reduced antioxidant efficacy but enhanced transporter affinity, as shown in renal vesicle uptake studies .

Q. What statistical approaches are recommended for reconciling contradictory data in metabolic pathway studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to untargeted metabolomics datasets. For example, conflicting reports on mercapturic acid excretion in smokers vs. vapers were resolved by normalizing urinary metabolite concentrations to creatinine and adjusting for batch effects .

Propiedades

Número CAS |

26177-54-8 |

|---|---|

Fórmula molecular |

C7H11NO5S |

Peso molecular |

221.23 g/mol |

Nombre IUPAC |

(2R)-2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 |

Clave InChI |

VHBNOXBGFQQNSF-YFKPBYRVSA-N |

SMILES |

CC(=O)NC(CSCC(=O)O)C(=O)O |

SMILES isomérico |

CC(=O)N[C@@H](CSCC(=O)O)C(=O)O |

SMILES canónico |

CC(=O)NC(CSCC(=O)O)C(=O)O |

Secuencia |

X |

Sinónimos |

N-acetyl-S-(2-carboxymethyl)cysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.